In-Depth Technical Guide to CbzNH-PEG4-CH2COOH: A Heterobifunctional Linker for Bioconjugation and Drug Development
In-Depth Technical Guide to CbzNH-PEG4-CH2COOH: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of CbzNH-PEG4-CH2COOH, a versatile heterobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, reactivity, and utility in creating precisely engineered bioconjugates.
Core Chemical Properties
CbzNH-PEG4-CH2COOH is a well-defined chemical entity featuring a Carboxybenzyl (Cbz)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique trifunctional structure provides a strategic advantage in multi-step bioconjugation strategies.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be beneficial for handling and in biological applications.[1][2][3] The terminal carboxylic acid and the Cbz-protected amine offer orthogonal reactivity, allowing for sequential and controlled conjugation to different functional groups.
A summary of the key chemical and physical properties of CbzNH-PEG4-CH2COOH is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C18H27NO8 | [4] |
| Molecular Weight | 385.4 g/mol | [4] |
| CAS Number | 1451362-51-8 | [4] |
| Appearance | Colorless solid or oil | [5] |
| Purity | Typically >95% | [4][5] |
| Solubility | The hydrophilic PEG spacer increases water solubility. | [1][2][3] |
| pKa of Carboxylic Acid | Estimated to be around 4-5, typical for PEG-carboxylic acids. |
Functional Group Reactivity and Experimental Protocols
The utility of CbzNH-PEG4-CH2COOH lies in the distinct reactivity of its terminal functional groups, which can be addressed in a stepwise manner.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid can be readily coupled with primary amines on biomolecules (e.g., lysine residues in proteins, amine-modified oligonucleotides) to form a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate.[6][7]
Experimental Protocol: EDC/NHS-Mediated Amide Coupling
This protocol provides a general framework for conjugating CbzNH-PEG4-CH2COOH to an amine-containing biomolecule.
Materials:
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CbzNH-PEG4-CH2COOH
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Amine-containing biomolecule (e.g., protein, peptide)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
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Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or sulfo-NHS
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CbzNH-PEG4-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the CbzNH-PEG4-CH2COOH stock solution with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the CbzNH-PEG4-CH2COOH.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Add the activated CbzNH-PEG4-CH2COOH solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).
-
Cbz Group Deprotection to Reveal a Primary Amine
The Cbz group is a robust protecting group for amines that is stable under a variety of conditions but can be selectively removed to yield a free primary amine. This newly exposed amine can then be used for subsequent conjugation reactions. The most common method for Cbz deprotection is catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz group to expose the primary amine.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, typically 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite for filtration
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed by chromatography if necessary.
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Applications in Bioconjugation and Drug Development
The heterobifunctional nature of CbzNH-PEG4-CH2COOH makes it a valuable tool in the synthesis of complex biomolecules with applications in various fields:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to lysine residues on the antibody, and after Cbz deprotection, a drug can be attached to the newly formed amine.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-targeting ligand and an E3 ligase-binding ligand to create a PROTAC molecule for targeted protein degradation.
-
Peptide and Oligonucleotide Modification: CbzNH-PEG4-CH2COOH can be used to introduce a protected amine onto a peptide or oligonucleotide for further functionalization.
-
Surface Functionalization: The carboxylic acid can be used to immobilize the linker onto amine-functionalized surfaces, with the Cbz-protected amine available for subsequent chemistry.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the use of CbzNH-PEG4-CH2COOH in bioconjugation.
